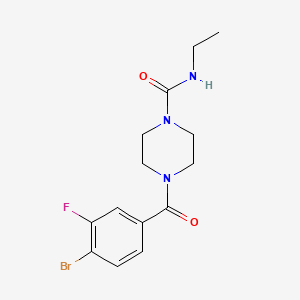![molecular formula C13H14BrNO3S B7588699 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapy.
Mecanismo De Acción
BPTES binds to the active site of 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is necessary for cancer cell survival. Additionally, the accumulation of glutamine and the depletion of glutamate can lead to cellular stress and apoptosis.
Biochemical and Physiological Effects
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the dependence of cancer cells on glutamine metabolism for survival. BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTES in lab experiments is its specificity for 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, which allows for the selective inhibition of this enzyme. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of BPTES on normal cells and tissues are not well understood, which could limit its potential as a cancer therapy.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential of BPTES as a cancer therapy. One area of focus is the development of more soluble analogs of BPTES, which could improve its efficacy in vivo. Additionally, studies on the effects of BPTES on the tumor microenvironment and immune system could provide insights into its potential as a combination therapy. Finally, further investigation into the mechanisms of resistance to BPTES could inform the development of strategies to overcome this limitation.
In conclusion, BPTES is a promising small molecule inhibitor that targets glutaminase and has potential as a cancer therapy. While there are limitations to its use in lab experiments and as a cancer therapy, ongoing research is focused on addressing these challenges and further elucidating its mechanism of action and potential for clinical use.
Métodos De Síntesis
BPTES can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. This results in the formation of the BPTES molecule.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied in the context of cancer therapy. 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid is upregulated in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. BPTES has been shown to be effective in inhibiting 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid activity and reducing tumor growth in preclinical models.
Propiedades
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCQMQEMGCRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)